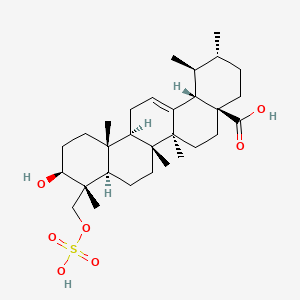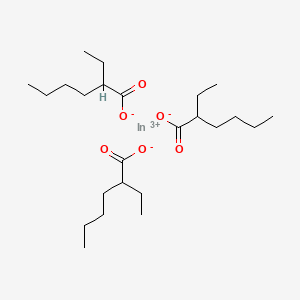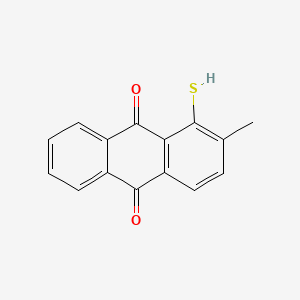
Trioctyl(propyl)azanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioctyl(propyl)azanium;hydrobromide is a quaternary ammonium compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by its long alkyl chains and the presence of a bromide ion, which contribute to its distinct behavior in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trioctyl(propyl)azanium;hydrobromide typically involves the quaternization of trioctylamine with propyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trioctyl(propyl)azanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium chloride or potassium hydroxide.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Complexation Reactions: Often performed in aqueous solutions with metal salts like copper sulfate or nickel chloride.
Major Products Formed
Substitution Reactions: The major products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Depending on the reagents used, the products can vary widely.
Complexation Reactions: The products are typically metal complexes with varying stoichiometries.
Aplicaciones Científicas De Investigación
Trioctyl(propyl)azanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and other aggregates.
Industry: Utilized in the formulation of surfactants and detergents, as well as in the treatment of wastewater.
Mecanismo De Acción
The mechanism of action of Trioctyl(propyl)azanium;hydrobromide is primarily based on its ability to interact with various molecular targets through ionic and hydrophobic interactions. The long alkyl chains provide hydrophobic interactions, while the quaternary ammonium group allows for ionic interactions with negatively charged species. These interactions enable the compound to act as a surfactant, phase transfer catalyst, and complexing agent.
Comparación Con Compuestos Similares
Similar Compounds
Tetraoctylammonium Bromide: Similar in structure but with four octyl groups instead of three octyl and one propyl group.
Trioctylmethylammonium Chloride: Similar but with a methyl group instead of a propyl group and chloride instead of bromide.
Trioctylamine: The parent amine without the quaternization.
Uniqueness
Trioctyl(propyl)azanium;hydrobromide is unique due to the presence of the propyl group, which can influence its solubility and reactivity compared to other quaternary ammonium compounds. The bromide ion also imparts different properties compared to chloride or iodide ions, making it suitable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C27H59BrN+ |
|---|---|
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
trioctyl(propyl)azanium;hydrobromide |
InChI |
InChI=1S/C27H58N.BrH/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h5-27H2,1-4H3;1H/q+1; |
Clave InChI |
PIVZYJMLIVYZJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)







![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)




